Product packaging for 2-amino-N-(3-methoxyphenyl)acetamide(Cat. No.:CAS No. 54643-69-5)

2-amino-N-(3-methoxyphenyl)acetamide

Cat. No.: B3384395
CAS No.: 54643-69-5
M. Wt: 180.2 g/mol
InChI Key: KWEKVVGPSNAKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-N-(3-methoxyphenyl)acetamide is a chemical compound of interest in scientific research for the development and study of novel receptor ligands. Its structure, featuring a methoxyphenyl group linked to an aminoacetamide chain, is a key scaffold in medicinal chemistry. Research indicates that similar N-(substituted-anilinoethyl)amide scaffolds can exhibit high binding affinity for melatonin receptors (MT1 and MT2), which are G-protein-coupled receptors involved in synchronizing circadian rhythms . This makes derivatives of this compound class valuable tools for investigating disorders related to circadian rhythm disruptions, such as certain types of insomnia and neuropsychiatric diseases . The compound serves as a versatile building block for further chemical modification. The bivalent ligand approach, which involves linking two pharmacophores, has been applied to similar structures to generate dimeric molecules. These dimers can be designed to target receptor dimers and have shown potential for increased selectivity and novel efficacy profiles at melatonin receptors . Researchers utilize this compound in the synthesis of more complex molecules to explore these interactions. For Research Use Only . This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B3384395 2-amino-N-(3-methoxyphenyl)acetamide CAS No. 54643-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKVVGPSNAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54643-69-5
Record name 2-amino-N-(3-methoxyphenyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Strategies for 2 Amino N 3 Methoxyphenyl Acetamide

Chemo- and Regioselective Synthesis Approaches for Amide Formation

The core of synthesizing 2-amino-N-(3-methoxyphenyl)acetamide lies in the formation of an amide bond between a glycine (B1666218) equivalent and 3-methoxyaniline. Achieving high chemo- and regioselectivity is crucial to avoid unwanted side reactions and ensure the correct isomer is formed.

A primary method for forming the N-aryl acetamide (B32628) bond is the acylation of 3-methoxyaniline. A common precursor, 2-chloro-N-(3-methoxyphenyl)acetamide, can be synthesized by reacting 3-methoxyaniline with chloroacetyl chloride. This reaction must be controlled to ensure acylation occurs at the amine group (N-acylation) rather than at the aromatic ring (C-acylation). The use of a suitable solvent and control of reaction temperature are key to directing this selectivity. For instance, the chloroacetylation of aminophenols has been successfully carried out at low temperatures. neliti.com The resulting 2-chloro intermediate can then be converted to the desired 2-amino product through nucleophilic substitution of the chlorine atom with an amino group, often using ammonia (B1221849).

A related synthesis involves the reaction of 4-methoxyaniline with chloroacetyl chloride in acetic acid, followed by the addition of sodium acetate (B1210297) to yield 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov This highlights a general strategy applicable to methoxyaniline isomers. The initial amine acylation is a standard and predictable reaction, forming the amide bond with high regioselectivity at the nitrogen atom.

Challenges in chemoselectivity can arise when other functional groups are present. For example, metal-free amide activation has been shown to be highly chemoselective for amides, even in the presence of esters or ketones. acs.org This type of selective activation could be instrumental in complex syntheses involving precursors with multiple reactive sites.

Table 1: Comparison of Reagents for Acetamide Synthesis

Starting Material 1 Starting Material 2 Product Key Features
3-Methoxyaniline Chloroacetyl chloride 2-chloro-N-(3-methoxyphenyl)acetamide Standard acylation, precursor to the final product.
3-Aminophenol Chloroacetyl chloride 2-chloro-N-(3-hydroxyphenyl)acetamide Demonstrates selectivity in the presence of a hydroxyl group. neliti.com

Catalytic Pathways for the Preparation of this compound

Catalytic methods offer more efficient and environmentally friendly alternatives to stoichiometric reagents for amide bond formation. Various catalysts can be employed for the direct condensation of carboxylic acids and amines or for activating derivatives.

Lewis acid catalysts are often used to facilitate the amidation process. rsc.org For the synthesis of related N-arylacetamides, palladium-catalyzed Buchwald-Hartwig amination has been a powerful tool, demonstrating control over bond-forming steps. researchgate.net While direct catalytic synthesis of this compound from glycine and 3-methoxyaniline is challenging, catalytic approaches are often used for the synthesis of its precursors. For instance, the reduction of a nitro group in a precursor molecule like N-(2-methoxy-4-nitrophenyl)acetamide to an amine is commonly achieved using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. iucr.org

Enzymatic catalysis presents a highly selective and mild alternative. Enzymes like Candida antarctica lipase (B570770) B (CAL-B) have been used for the catalytic amidation of carboxylic acids, achieving good yields at moderate temperatures between 35-60 °C. diva-portal.org Peptide amidase is another biocatalyst that can be used for the formation of primary amides. diva-portal.org Such biocatalytic methods could be adapted for the synthesis of this compound, offering high stereoselectivity if chiral precursors are used.

Furthermore, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. acs.org Another approach involves using 2,2,2-trifluoroethanol (B45653) to mediate the catalytic condensation of unactivated esters and amines, proceeding through a trifluoroethanol-derived active ester intermediate. rsc.org

Table 2: Catalytic Systems for Amide Synthesis

Catalyst Type Example Application Reference
Heterogeneous Pd/C Reduction of nitro groups to form amino groups in acetamide precursors. iucr.org
Biocatalyst Candida antarctica lipase B (CAL-B) Direct amidation of carboxylic acids. diva-portal.org
Organocatalyst Triarylsilanols Direct amidation of carboxylic acids with amines. acs.org

Green Chemistry Principles Applied to the Synthesis of Acetamide Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com For acetamide synthesis, this often involves using safer solvents, minimizing waste, and improving atom economy. sphinxsai.comrsc.org

One key principle is the use of greener solvents or solvent-free conditions. mdpi.com Solvent-free procedures for amide bond formation have been developed using methoxysilanes as coupling agents, which can be performed without the exclusion of air and moisture. nih.gov Another green approach is the synthesis of acetamides directly from CO2, methanol, H2, and the corresponding amines, catalyzed by a Rhodium (Rh) catalyst with LiI/LiCl as promoters, which notably does not require a ligand. rsc.org

Maximizing atom economy is another central concept. Traditional methods often use coupling reagents that are not incorporated into the final product, leading to significant waste. Catalytic methods inherently improve atom economy. The development of catalytic hydrogenation of amides to amines is seen as an environmentally benign alternative to stoichiometric metal hydrides. researchgate.net

The choice of starting materials and reaction pathways can also contribute to a greener process. For example, avoiding hazardous reagents like acetic anhydride (B1165640) in acetylation reactions is a significant improvement. sphinxsai.com

Stereoselective Synthesis of Chiral Analogs and Precursors

While this compound itself is not chiral, the introduction of a stereocenter, for instance at the alpha-carbon of the acetamide group, would lead to chiral analogs. The stereoselective synthesis of such analogs is a significant area of research, particularly for pharmaceutical applications.

The synthesis of chiral α-amino acids and their derivatives is a well-established field. researchgate.net Methodologies for the stereoselective synthesis of α-aminophosphonic acids, which are structural analogs of α-amino acids, often involve the addition of phosphites to chiral imines. nih.gov These strategies can be adapted for the synthesis of chiral α-amino acetamides. For example, a stereoselective α-amination of amides using simple azides can proceed under mild, metal-free conditions. acs.org This method has shown high stereoselectivity and can be used to prepare optically enriched products. acs.org

Another approach involves starting with a chiral precursor. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde, a common chiral starting material. elsevierpure.com Such a strategy could be employed to synthesize chiral precursors that are then coupled with 3-methoxyaniline.

Table 3: Strategies for Stereoselective Synthesis

Strategy Description Potential Application
Chiral Pool Synthesis Utilizes readily available chiral starting materials like Garner's aldehyde. Synthesis of chiral amino acid precursors for subsequent amidation. elsevierpure.com
Asymmetric Amination Direct introduction of an amino group onto a prochiral amide substrate using a chiral catalyst or reagent. Creation of a chiral center at the α-position of the acetamide. acs.orgresearchgate.net

High-Throughput and Flow Chemistry Applications in Reaction Optimization

High-throughput experimentation (HTE) and flow chemistry are modern techniques used to accelerate drug discovery and process development by allowing for rapid reaction screening and optimization. youtube.com

Flow chemistry, where reactions are run in continuous-flowing streams in a reactor, offers several advantages for amide synthesis, including precise control over reaction parameters, efficient mixing, and improved safety. youtube.comamidetech.com This technology has been successfully applied to the synthesis of alkyl amides and the catalytic hydrogenation of amides to amines. researchgate.netprolabas.com The transition of traditional amide bond formation methods to a continuous-flow mode can significantly improve space-time yields. nih.gov Flow-based solid-phase peptide synthesis (SPPS) is also gaining traction, enabling the rapid and automated synthesis of long peptide chains with high fidelity. amidetech.com

High-throughput experimentation platforms, often utilizing robotic systems and well-plates, allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates. youtube.com This approach has been used to optimize various reaction types, including transition metal-catalyzed reactions. youtube.com For the synthesis of this compound, HTE could be employed to quickly identify the optimal catalysts, solvents, and temperature for the amidation step, significantly reducing development time.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-Methoxyaniline (m-Anisidine)
2-chloro-N-(3-methoxyphenyl)acetamide
Chloroacetyl chloride
2-chloro-N-(3-hydroxyphenyl)acetamide
3-Aminophenol
2-chloro-N-(4-methoxyphenyl)acetamide
4-Methoxyaniline
Sodium acetate
N-(2-methoxy-4-nitrophenyl)acetamide
Garner's aldehyde
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Acetic anhydride
Methoxysilanes
Ammonia

Computational Chemistry and Theoretical Investigations of 2 Amino N 3 Methoxyphenyl Acetamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) to determine the electron distribution and the resulting molecular geometry. For acetamide (B32628) derivatives, these studies often focus on optimizing the molecular geometry to find the most stable arrangement of atoms and analyzing the frontier molecular orbitals.

The molecular structure of acetamide derivatives is significantly influenced by intramolecular interactions. For instance, in a related compound, 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the conformation is stabilized by intramolecular hydrogen bonds, such as N-H···O and C-H···O, which create pseudo-rings and reduce the molecule's flexibility. researchgate.net The dihedral angle between the thiophene (B33073) and o-methoxyphenyl rings in this molecule was found to be 12.9(1)°. researchgate.net Similarly, for N-(4-Methoxy-3-nitrophenyl)acetamide, the methoxy (B1213986) and acetamide groups are nearly coplanar with the phenyl ring, indicating a high degree of planarity in the core structure. iucr.orgiucr.org

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov In a study on N-(2-methoxy-benzyl)-acetamide, an isomer of the title compound, DFT calculations with the B3LYP/6-311G++(d,p) basis set were used to determine these energies. researchgate.net For a series of 5-aryl thiophenes bearing sulphonylacetamide moieties, DFT studies showed how different substituents on the aromatic ring alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. nih.gov For example, the presence of an electron-donating methyl group resulted in the lowest energy gap (3.99 eV) and highest reactivity in the series. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Acetamide Derivatives Note: This table presents data from computational studies on structurally similar compounds to illustrate typical values.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide B3LYP/6-31G(d,p) -6.93 -2.94 3.99 nih.gov
N-((5-phenylthiophen-2-yl)sulfonyl)acetamide B3LYP/6-31G(d,p) -7.11 -2.54 4.57 nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformers of a molecule and the energy barriers between them. This is often done by systematically rotating specific bonds (e.g., dihedral angle scans) and calculating the potential energy at each step. In related amide structures, intramolecular hydrogen bonds have been shown to be a dominant factor in determining the preferred conformation, often leading to a pseudo-ring formation that locks the molecular geometry. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, typically a protein. Molecular docking is the most common method used for this purpose. researchgate.net It involves placing a ligand (the small molecule) into the binding site of a receptor (the protein) in various orientations and conformations to find the best fit. The "best" fit is determined by a scoring function that estimates the binding affinity. mdpi.com

Studies on various acetamide derivatives have successfully used this approach. For example, in the development of novel Hepatitis B Virus (HBV) inhibitors, researchers used structural models of the HBV core protein to screen a library of chemicals from the 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide family. nih.gov The docking predicted high affinity for a specific groove on the protein, which was later confirmed by in vitro tests. nih.gov Similarly, N-(2-methoxy-benzyl)-acetamide was docked against PARP protein targets, which are important in breast cancer treatment, to evaluate its molecular-level interactions and binding potential. researchgate.net

These docking studies provide detailed information on the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals forces: General attractive or repulsive forces.

Pi-stacking: Interactions between aromatic rings.

In a study of adamantane-linked triazoles, docking into the 11β-HSD1 enzyme revealed key hydrogen bond interactions with Ser170 and Tyr183 residues, which are critical for binding. mdpi.com For a related compound, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, binding affinities for MT1 and MT2 melatonin (B1676174) receptors were determined experimentally and rationalized through molecular modeling approaches. nih.gov

Table 2: Example of Predicted Binding Affinities and Interactions for Related Compounds

Ligand Protein Target Docking Score (kcal/mol) Key Interacting Residues Source
N-(2-methoxy-benzyl)-acetamide PARP1 -6.1 TYR907, SER904, GLY863 researchgate.net
Adamantane-triazole derivative 1 11β-HSD1 -9.0 TYR183, SER170 mdpi.com

Density Functional Theory (DFT) Applications for Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a computationally efficient method for studying the electronic structure of molecules. scirp.org Beyond geometry and orbital energies, DFT can be used to calculate a range of "reactivity descriptors" that predict how and where a molecule is likely to react. scirp.orgnih.gov

One powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). nih.gov This allows for the prediction of sites susceptible to attack by other reagents and helps in understanding intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Furthermore, DFT is used to calculate global and local reactivity descriptors based on Fukui functions. These indices help to quantify the reactivity at each atomic site within the molecule, predicting the most likely locations for electrophilic, nucleophilic, or radical attack. nih.gov By calculating the energies of reactants, transition states, and products, DFT can also be used to map out entire reaction pathways, providing detailed mechanistic insights that are difficult to obtain experimentally. scirp.org While specific DFT reactivity studies on 2-amino-N-(3-methoxyphenyl)acetamide are sparse, the methods have been extensively applied to related aromatic amines and amides to understand their antioxidant activity and metabolic pathways. nih.govnih.gov

Chemoinformatics and Ligand-Based Design Principles for Analog Development

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. frontiersin.orgnih.gov When the 3D structure of a biological target is unknown, ligand-based drug design methods become essential. frontiersin.org These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Key ligand-based methods include:

Quantitative Structure-Activity Relationship (QSAR): This technique builds mathematical models that correlate the chemical structures of a series of compounds with their measured biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By analyzing a set of active molecules, a common pharmacophore model can be generated and used to screen large compound databases for new potential hits.

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound, often using 2D or 3D molecular fingerprints.

These chemoinformatics tools are instrumental in the development of analogs. frontiersin.org For instance, by analyzing the structure of this compound, a medicinal chemist could use these principles to design a library of related compounds with modifications to the phenyl ring, the linker, or the acetamide group. QSAR models could then predict which of these modifications are most likely to improve binding affinity or other desired properties, prioritizing the synthesis of the most promising candidates. The integration of these in silico methods significantly accelerates the drug discovery pipeline by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net

Structure Activity Relationship Sar Studies of 2 Amino N 3 Methoxyphenyl Acetamide Analogs

Rational Design and Synthesis of Molecular Analogs for SAR Profiling

The rational design of analogs of 2-amino-N-(3-methoxyphenyl)acetamide is grounded in established medicinal chemistry principles. The core structure presents several opportunities for modification: the 2-amino group, the N-phenyl ring, and the acetamide (B32628) linker. The synthesis of these analogs typically involves multi-step reaction sequences. For instance, the preparation of N-phenylacetamide derivatives can be achieved by reacting a substituted aniline (B41778) with an appropriately functionalized acetyl chloride or carboxylic acid. nih.gov

A general synthetic route might begin with the protection of the amino group of a starting aniline, followed by a coupling reaction, and subsequent deprotection. For example, the synthesis of N-(substituted-phenyl)acetamides can be accomplished by reacting various anilines with chloroacetyl chloride. nih.gov Modifications on the phenyl ring, such as the introduction of different substituents at various positions, are crucial for probing the electronic and steric requirements of the target binding site. The synthesis of a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, for instance, was achieved through Suzuki coupling reactions to introduce diverse aryl groups. nih.gov

Similarly, modifications to the 2-amino group can be explored. For example, N-alkylation or N-acylation can provide insights into the role of this functional group in biological interactions. The synthesis of N,N-disubstituted pyrazolopyrimidine acetamide derivatives highlights the exploration of the terminal acetamide moiety to enhance binding affinity. mdpi.comnih.gov

The synthesis of a library of analogs with systematic variations allows for a comprehensive SAR exploration. For example, in a series of 2-phenoxy-N-phenylacetamide derivatives, various substituents were introduced on both the phenoxy and N-phenyl rings to build a robust SAR model.

In Vitro Profiling of Biological Activities of Analogs

Once synthesized, the analogs of this compound are subjected to a battery of in vitro assays to determine their biological activity. The choice of assays depends on the therapeutic target of interest. For instance, if the compounds are being investigated as kinase inhibitors, enzymatic assays are employed to measure the inhibition of specific kinases. acs.orged.ac.uk The potency of the compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ).

For example, in a study of acetamide derivatives as carbonic anhydrase inhibitors, the inhibitory activity against different isoforms of the enzyme was determined. nih.govtandfonline.com The results, as shown in the table below, revealed that specific substitutions on the phenylacetamide core led to significant differences in potency.

CompoundSubstitution PatternhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
2h Indole-2,3-dione conjugate45.105.87-7.91
3c 2-Bromophenyl substitution----
3d 2-Chlorophenyl substitution----
AAZ (Standard)25012255.70
Data derived from studies on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates. nih.govtandfonline.com

In another example, the evaluation of novel pyrazolopyrimidine acetamide derivatives for their binding affinity to the 18kDa translocator protein (TSPO) showed that N,N-disubstitutions on the terminal acetamide resulted in picomolar to nanomolar binding affinities. mdpi.comnih.gov

Furthermore, antiproliferative assays are often conducted to assess the cytotoxic effects of the compounds on various cancer cell lines. For instance, novel acetamide-based heme oxygenase-1 (HO-1) inhibitors were evaluated for their anticancer activity against prostate, lung, and glioblastoma cancer cells, with some compounds showing significant activity.

Identification of Key Structural Motifs Governing Modulated Biological Activity

The analysis of data from in vitro profiling allows for the identification of key structural motifs that are critical for biological activity. By comparing the activity of analogs with different substituents, researchers can deduce important SAR trends.

For instance, in a series of N-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring can drastically influence potency. In a study of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, specific substitutions were found to be crucial for activity.

In the context of this compound, key structural considerations would include:

The 3-methoxy group: Its electronic and steric effects on the phenyl ring are likely important for target interaction. Analogs with this group moved to the 2- or 4-position, or replaced with other alkoxy or electron-withdrawing/donating groups, would elucidate its role.

The 2-amino group: This group can act as a hydrogen bond donor. Modifications such as methylation or acylation would clarify its importance in binding. Studies on 2-aminobenzimidazole (B67599) derivatives have shown that the presence of an amino group can significantly increase antibacterial activity compared to a methyl group. mdpi.com

The acetamide linker: The length and flexibility of this linker can be critical. Homologation or introduction of conformational constraints could modulate activity.

A hypothetical SAR table for analogs of this compound, based on general findings from related series, might look as follows:

AnalogR1 (on amino group)R2 (on phenyl ring)Relative Potency
Parent H3-OCH₃1x
1a CH₃3-OCH₃Variable
1b H4-OCH₃Potentially decreased
1c H3-ClPotentially increased
1d H3-CF₃Variable
This table is representative and based on general SAR principles observed in related acetamide series.

Computational SAR Modeling and Predictive Analytics for Derivative Optimization

Computational methods are increasingly used to rationalize experimental SAR data and to predict the activity of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this regard. 2D-QSAR models correlate physicochemical properties (descriptors) of molecules with their biological activities using statistical methods like Multiple Linear Regression (MLR). ijpacr.com For example, a 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives identified descriptors such as SssNHE-index and slogp as being important for HIF-1 inhibitory activity. ijpacr.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. mdpi.com These models can guide the design of new analogs with improved potency. For instance, 3D-QSAR models for 2-difluoromethylbenzimidazole derivatives as PI3Kα inhibitors showed good predictive capabilities. mdpi.com

Molecular docking simulations can predict the binding mode of the acetamide analogs within the active site of a target protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. This information is invaluable for designing derivatives with enhanced binding affinity. nih.govtandfonline.com

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency

Scaffold hopping and bioisosteric replacement are advanced strategies for lead optimization. Scaffold hopping involves replacing the core chemical scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features. uniroma1.itniper.gov.inbhsai.org This can lead to the discovery of novel chemical series with improved properties. For example, an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold was successfully replaced with a 2-(quinolin-4-yloxy)acetamide system to develop new antimycobacterial agents. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the methoxy (B1213986) group with isosteric groups like -SCH₃, -Cl, or -CF₃.

Replacing the amide bond with bioisosteres such as a reverse amide, an ester, or a sulfonamide. semanticscholar.org

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

These strategies, often guided by computational analysis, can lead to significant breakthroughs in identifying next-generation drug candidates with superior therapeutic profiles. nih.gov

Mechanistic Elucidation of Biological Interactions of 2 Amino N 3 Methoxyphenyl Acetamide and Its Derivatives in Vitro Focus

Molecular Target Identification and Validation Using In Vitro Assays

Research into the derivatives of 2-amino-N-(3-methoxyphenyl)acetamide has led to the identification of several potential molecular targets. A notable example is the investigation of aryl amino acetamides as antimalarial agents. In these studies, the STAR-related lipid transfer protein 1 of Plasmodium falciparum (PfSTART1) has been identified as a key molecular target. nih.govnih.gov The interaction with this target was validated through various in vitro assays, which demonstrated that these compounds can prevent the development of the parasite's ring stage, a crucial phase in its lifecycle. nih.govresearchgate.net

In the context of antibacterial research, derivatives of N-phenylacetamide have been synthesized and evaluated for their efficacy against various phytopathogenic bacteria. nih.gov These studies suggest that the molecular targets for these compounds may reside within essential bacterial pathways, although the specific enzymes or proteins are not always fully elucidated in initial screenings.

Furthermore, other derivatives have been designed to target enzymes such as cytochrome P450 lanosterol (B1674476) 14α-demethylase in fungi, indicating the versatility of the N-phenylacetamide scaffold in targeting specific molecular entities. rsc.org

Table 1: Potential Molecular Targets of N-Aryl-2-Aminoacetamide Derivatives

Compound ClassPotential Molecular TargetOrganism/SystemIn Vitro Assay TypeReference
Aryl amino acetamidesSTAR-related lipid transfer protein 1 (PfSTART1)Plasmodium falciparumGrowth inhibition assays, Thermal shift assays nih.govnih.gov
N-phenylacetamide derivativesBacterial cell membrane componentsXanthomonas oryzae pv. OryzaeScanning Electron Microscopy nih.gov
N-phenylacetamide-1,2,3-triazolesCytochrome P450 14α-demethylaseFungal strainsAntifungal susceptibility testing rsc.org

Enzymatic Activity Modulation and Kinetic Analysis (In Vitro)

The in vitro evaluation of N-aryl-2-aminoacetamide derivatives has demonstrated their capacity to modulate the activity of various enzymes. For instance, certain acetamide (B32628) derivatives have been shown to act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. Kinetic analyses, such as the generation of Lineweaver-Burk plots, have been employed to characterize the mechanism of inhibition, with some compounds identified as mixed-type inhibitors.

In the realm of anticancer research, derivatives of N-(3-methoxyphenyl)-acetamide have been investigated for their potential to inhibit protein kinases, which are crucial for cell signaling and proliferation. While specific kinetic data for this compound is not available, related compounds have been shown to possess inhibitory activity against these enzymes.

Table 2: In Vitro Enzymatic Activity of Selected Acetamide Derivatives

Compound/Derivative ClassTarget EnzymeInhibition TypeMethod of AnalysisKey Findings
Substituted acetamide derivativesButyrylcholinesterase (BChE)Mixed-type inhibitionLineweaver-Burk plotIC₅₀ values in the micromolar range
N-phenylacetamide derivativesFungal Cytochrome P450Not specifiedAntifungal activity assaysPotent inhibition of fungal growth

Receptor Binding and Signal Transduction Pathway Analysis in Cell-Free Systems

Cell-free systems offer a controlled environment to study the direct interaction of compounds with receptors and their influence on signal transduction pathways. For the N-aryl-2-aminoacetamide class, studies on derivatives have explored their binding to various receptors. For example, certain 2-(3-methoxyphenyl)quinazoline (B11871692) derivatives, which share the methoxyphenyl moiety, have been identified as direct agonists of the constitutive androstane (B1237026) receptor (CAR). nih.gov These studies utilize reporter gene assays in cell lines to quantify the activation of the receptor in response to the compound.

While direct receptor binding assays for this compound are not documented, the activity of its derivatives suggests that this compound could potentially interact with nuclear receptors or other receptor types, thereby modulating downstream signaling pathways.

Protein-Ligand Interaction Profiling Through Biophysical Methods

Biophysical techniques are instrumental in characterizing the direct binding of small molecules to their protein targets. For the aryl amino acetamide class, methods such as isothermal titration calorimetry (ITC) and solvent-PISA (protein thermal shift assay) have been pivotal in confirming the interaction with PfSTART1. nih.gov These techniques provide quantitative data on binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

The development of optimized aryl acetamide analogs has been guided by such biophysical analyses, which have confirmed potent binding to recombinant PfSTART1. nih.gov These studies underscore the utility of biophysical methods in validating molecular targets and understanding the structure-activity relationships that govern the interaction.

Table 3: Biophysical Characterization of Aryl Amino Acetamide-Protein Interactions

Compound ClassProtein TargetBiophysical MethodOutcomeReference
Aryl amino acetamidesPfSTART1Isothermal Titration Calorimetry (ITC)Confirmed direct binding and determined affinity nih.gov
Aryl amino acetamidesPfSTART1Solvent-PISAIdentified PfSTART1 as the principal molecular target nih.gov
Optimized aryl acetamidesRecombinant PfSTART1Not specified biophysical analysisShowed potent binding nih.gov

Interrogation of Cellular Pathways and Phenotypes in Model Systems (In Vitro)

The effects of N-aryl-2-aminoacetamide derivatives on cellular pathways and phenotypes are typically investigated using in vitro model systems, such as cell cultures. For instance, N-phenylacetamide derivatives have been shown to induce cell membrane rupture in bacteria, a distinct phenotypic effect observed through scanning electron microscopy. nih.gov

In the context of protozoal diseases, 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have demonstrated in vitro activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, indicating an impact on essential cellular pathways in these organisms. mdpi.com

Antitubercular studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have established their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, providing a measure of their potency in a cellular context. researchgate.net Furthermore, some N-phenylacetamide-incorporated 1,2,3-triazoles have exhibited significant antifungal activity against various fungal strains, highlighting their potential to disrupt fungal cellular integrity or metabolism. rsc.org

While these findings pertain to derivatives, they suggest that this compound could potentially modulate various cellular pathways, leading to distinct phenotypic outcomes in different biological systems.

Table 4: In Vitro Cellular Effects of N-Aryl-2-Aminoacetamide Derivatives

Compound ClassModel SystemObserved Phenotype/EffectMethod of ObservationReference
N-phenylacetamide derivativesXanthomonas oryzae pv. OryzaeCell membrane ruptureScanning Electron Microscopy nih.gov
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-ArylacetamidesG. intestinalis, T. vaginalis, E. histolyticaGrowth inhibitionIn vitro antiprotozoal assays mdpi.com
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis H37RvGrowth inhibition (MIC values)Microdilution method researchgate.net
N-phenylacetamide-1,2,3-triazolesVarious fungal strainsGrowth inhibitionAntifungal susceptibility testing rsc.org

Advanced Spectroscopic and Structural Analysis Methodologies Applied to 2 Amino N 3 Methoxyphenyl Acetamide

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and conformational dynamics of 2-amino-N-(3-methoxyphenyl)acetamide in solution. The presence of various proton and carbon environments allows for a detailed analysis.

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group, the methylene (B1212753) protons of the acetamide (B32628) group, the primary amine protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons on the 3-methoxyphenyl (B12655295) ring are particularly informative for confirming the substitution pattern. Due to the presence of the amide bond, hindered rotation around the C-N bond can lead to the existence of cis and trans conformers, which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. iaea.org The study of related N-substituted acetamides has shown that this rotational equilibrium is a key feature of their solution-state behavior. scielo.br

Two-dimensional NMR techniques are crucial for a complete assignment and for probing spatial proximities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of all carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton and confirming the connectivity between the acetamide moiety and the 3-methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity. For this compound, NOESY experiments could reveal correlations between the amide N-H proton and specific aromatic protons, or between the methylene protons and the methoxy group, providing critical constraints for building a 3D model of the predominant solution conformation. researchgate.net

The table below illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, inferred from data on closely related structures such as 2-chloro-N-(3-methoxyphenyl)acetamide and N-(2-methoxyphenyl)acetamide. chemicalbook.comresearchgate.net

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Acetamide CH₂~ 4.1 - 4.3~ 43 - 45
Methoxy OCH₃~ 3.7 - 3.8~ 55 - 56
Aromatic C-H~ 6.8 - 7.6~ 105 - 130
Amide N-H~ 10.0 - 10.3N/A
Amine NH₂VariableN/A
Carbonyl C=ON/A~ 164 - 166
Aromatic C-NN/A~ 130 - 140
Aromatic C-ON/A~ 155 - 160
Aromatic C-NH₂N/AVariable

Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental formula and the identification of low-level impurities. lcms.cz

Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecule [M+H]⁺ in positive ion mode. The accurate mass of this ion would be used to confirm the elemental composition of C₉H₁₂N₂O₂.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Based on the fragmentation of analogous compounds like N-(3-Amino-4-methoxyphenyl)acetamide, key fragmentation pathways for this compound can be predicted. massbank.eu

Expected Fragmentation Pathways:

Loss of the acetamide side chain: Cleavage of the amide bond could lead to the formation of a prominent ion corresponding to 3-methoxyaniline.

Cleavage within the side chain: Fragmentation could result in the loss of ketene (CH₂=C=O) from the precursor ion.

Formation of acylium ions: An ion corresponding to the acetyl group or the entire aminoacetamide fragment may be observed.

LC-HRMS is also the method of choice for impurity profiling. lcms.cz It can separate and identify process-related impurities (e.g., starting materials, by-products) and product-related impurities (e.g., degradation products like oxidized or hydrolyzed species). The high mass accuracy allows for the confident assignment of elemental formulas to even trace-level peaks co-eluting with the main compound. lcms.cz

Ion Expected m/z Description
[M+H]⁺181.0977Protonated parent molecule
[M-NH₃+H]⁺164.0712Loss of ammonia (B1221849)
[C₇H₉NO]⁺123.0684Ion corresponding to 3-methoxyaniline
[C₂H₅NO]⁺59.0371Aminoacetamide fragment
[C₂H₃O]⁺43.0184Acylium ion

X-ray Crystallography of this compound Co-crystals and Complexes

While no crystal structure for this compound itself is publicly available, X-ray crystallography of closely related analogues provides significant insight into its likely solid-state conformation and intermolecular interactions. researchgate.net Studies on compounds like 2-chloro-N-(4-methoxyphenyl)acetamide and N-(4-Amino-2-methoxyphenyl)acetamide reveal common structural motifs. researchgate.netnih.gov

Typically, the acetamido group is found to be twisted relative to the plane of the phenyl ring. nih.govresearchgate.net The solid-state structure is dominated by hydrogen bonding. The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This combination frequently leads to the formation of infinite chains or tapes where molecules are linked by N—H⋯O hydrogen bonds. nih.govnih.gov The primary amino group and the methoxy oxygen in this compound would introduce additional possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks.

The formation of co-crystals—crystalline structures containing two or more different molecules in the same crystal lattice—is a key area of investigation. Co-crystallization of this compound with pharmaceutically acceptable co-formers (e.g., carboxylic acids) could be analyzed by X-ray diffraction to understand the new set of intermolecular interactions, such as hydrogen bonds between the amino or amide groups of the target molecule and the functional groups of the co-former. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify the different types of intermolecular contacts within the crystal. nih.goviucr.org

Parameter Expected Value/Observation (based on analogues) Reference Analogue
Crystal SystemMonoclinic or Orthorhombic2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net
Space GroupP2₁/c or PbcaN-(4-Amino-2-methoxyphenyl)acetamide researchgate.net
Key InteractionN—H⋯O hydrogen bonds forming chains2-chloro-N-(3-fluorophenyl)acetamide nih.gov
ConformationAcetamido group twisted from phenyl plane2-chloro-N-(4-methoxyphenyl)acetamide nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is highly sensitive to its structure and bonding environment. For this compound, these techniques are crucial for identifying functional groups and characterizing intermolecular interactions, particularly hydrogen bonding. nih.gov

The FT-IR and Raman spectra would be dominated by characteristic bands associated with the amide, amine, and methoxy-substituted phenyl groups. nih.gov

Amide Bands: The amide group gives rise to several characteristic vibrations. The Amide I band (primarily C=O stretching) is typically strong in the IR spectrum and appears around 1650-1680 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) appears around 1550 cm⁻¹. The positions of these bands are sensitive to hydrogen bonding; involvement of the C=O group in a hydrogen bond typically shifts the Amide I band to a lower wavenumber. researchgate.net

N-H and O-H Stretching: The N-H stretching vibrations of the primary amine and the secondary amide appear in the region of 3100-3500 cm⁻¹. In the solid state, these bands are often broad due to hydrogen bonding, whereas in a dilute solution of a non-polar solvent, sharper, higher-frequency bands would be observed.

Aromatic and Other Bands: C-H stretching vibrations from the aromatic ring and the methyl/methylene groups appear around 2800-3100 cm⁻¹. C-O stretching from the methoxy group and various aromatic ring vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Comparing the spectra of the pure compound with those of its co-crystals or complexes can provide direct evidence of intermolecular interactions. nih.gov The formation of new or shifted bands in the N-H and C=O stretching regions can be used to confirm the formation of hydrogen bonds between the compound and a co-former. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Motion
N-H Stretch (Amine/Amide)3100 - 3500N-H bond stretching
C-H Stretch (Aromatic)3000 - 3100C-H bond stretching on the phenyl ring
C-H Stretch (Aliphatic)2850 - 3000C-H bond stretching on CH₂ and CH₃ groups
Amide I1650 - 1680C=O bond stretching
Amide II~1550N-H bending and C-N stretching
C-O Stretch (Ether)1200 - 1275C-O-C asymmetric stretching

Advanced Optical Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Electronic Properties

Advanced optical spectroscopy techniques are used to investigate the electronic properties of this compound, which arise from electronic transitions between molecular orbitals.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the chromophores within the molecule—primarily the substituted benzene (B151609) ring. The presence of the amino, methoxy, and acetamide groups, which act as auxochromes, influences the position and intensity of the absorption bands. Strong absorption bands corresponding to π-π* electronic transitions within the aromatic system are expected. nih.gov The position of the maximum absorption (λ_max) can be sensitive to solvent polarity (solvatochromism), providing information about the change in dipole moment of the molecule upon electronic excitation. researchgate.net

Fluorescence Spectroscopy: Molecules that absorb UV light may also exhibit fluorescence, which is the emission of light as the molecule returns from an excited electronic state to the ground state. The fluorescence spectrum (emission wavelength and quantum yield) provides further insight into the nature of the excited state. The presence of electron-donating groups like the amino and methoxy groups on the phenyl ring can enhance fluorescence. nih.govresearchgate.net Quenching studies, where the fluorescence intensity is measured in the presence of other molecules, can be used to investigate intermolecular interactions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. Since this compound is achiral, it would not exhibit a CD spectrum on its own. However, a CD signal could be induced if the molecule were to bind to a chiral macromolecule (like a protein or DNA) or if it were to form chiral aggregates in solution.

Technique Property Measured Expected Findings for this compound
UV-Vis AbsorptionElectronic transitions (λ_max)Strong π-π* transitions from the substituted phenyl ring.
Fluorescence EmissionRadiative decay from excited statePotential fluorescence influenced by amino and methoxy groups.
Circular DichroismDifferential absorption of polarized lightNo intrinsic signal as the molecule is achiral.

Applications and Emerging Roles of 2 Amino N 3 Methoxyphenyl Acetamide in Chemical Biology and Advanced Materials

Utilization as a Chemical Probe for Biological Processes (In Vitro)

The structural motifs within 2-amino-N-(3-methoxyphenyl)acetamide make it a candidate for development as a chemical probe for studying biological processes in vitro. Chemical probes are small molecules used to study and manipulate biological systems, and the design of such tools often relies on specific functional groups that can interact with biological targets or be modified for detection.

While direct studies employing this compound as a chemical probe are not extensively documented, its components suggest several potential applications. The primary amine and the amide group are capable of forming hydrogen bonds, which are crucial for molecular recognition events within protein binding pockets. The 3-methoxyphenyl (B12655295) group can engage in hydrophobic and π-stacking interactions.

One potential application is in the development of fluorescent probes. The core structure could be derivatized with a fluorophore. The inherent binding properties of the parent molecule could target the fluorescent tag to specific cellular environments or proteins, allowing for visualization and tracking. For instance, probes based on a 2-aminobiphenyl (B1664054) core have been developed to detect nitric oxide surrogates, where the amino group is essential for the sensing mechanism. nih.gov This highlights the principle of using amino-containing scaffolds for probe design.

Furthermore, the acetamide (B32628) moiety is a common feature in molecules designed for protein labeling. For example, α-chloroacetamide groups are used in probes that covalently label proteins, often guided by a specific interaction moiety. researchgate.net The amino group of this compound could serve as a reactive handle to attach such functionalities, creating a targeted covalent probe. The concept of using noncanonical amino acids and their derivatives as tools in chemical biology is well-established, allowing for the site-specific incorporation of probes into proteins to study their structure and function. nih.gov

Scaffold for Novel Ligand Development in Medicinal Chemistry Research

In medicinal chemistry, a scaffold is a core molecular structure upon which new ligands are designed and synthesized. The aim is to develop compounds that can modulate the function of biological targets, such as receptors or enzymes, to achieve a therapeutic effect. The chemical features of this compound make it a versatile scaffold for this purpose.

Research on related molecules demonstrates the utility of the N-phenylacetamide framework. For instance, a structurally similar compound, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, served as the monomeric unit for creating bivalent ligands for melatonin (B1676174) receptors. nih.gov By dimerizing this scaffold, researchers were able to significantly improve selectivity for the MT(1) receptor subtype and modulate the ligand's activity. nih.gov This illustrates how the 3-methoxyphenylacetamide core can be elaborated to achieve specific pharmacological profiles.

The synthesis of various acetamide derivatives is a common strategy in the pursuit of new therapeutic agents. researchgate.netneliti.com The amenability of the amino and phenyl groups to chemical modification allows for the creation of large libraries of analogues for screening against different biological targets. The table below outlines potential modifications to the this compound scaffold and their rationale in drug design.

Modification Site Potential Modification Rationale in Ligand Design
Primary Amine (-NH2)Alkylation, Acylation, SulfonylationModulate basicity, introduce new interaction motifs, alter solubility.
Phenyl RingIntroduction of further substituentsTune electronic properties, improve binding affinity and selectivity.
Methoxy (B1213986) Group (-OCH3)Demethylation, replacement with other alkoxy or halogen groupsAlter hydrogen bonding capacity, impact metabolic stability. medchemica.com
Acetamide BackboneIntroduction of conformational constraints (e.g., cyclization)Reduce flexibility to favor a bioactive conformation, improve potency.

This strategic derivatization can lead to the discovery of potent and selective ligands for a range of targets. The acetamide linkage itself is a common feature in many biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.

Role in Supramolecular Chemistry and Engineered Self-Assembly Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces. The ability of molecules to self-assemble into ordered, functional structures is a key aspect of this field.

The structure of this compound contains all the necessary elements for participation in supramolecular assembly.

Hydrogen Bonding: The primary amine and the amide group are excellent hydrogen bond donors and acceptors. These interactions are fundamental to the formation of predictable, ordered structures, such as tapes, sheets, and helices, which are hallmarks of peptide and amino acid self-assembly. nih.gov

π-π Stacking: The methoxy-substituted phenyl ring can participate in π-π stacking interactions with other aromatic systems, providing additional stability to self-assembled structures.

While specific research on the self-assembly of this compound is limited, the principles derived from the study of peptide-based nanostructures are applicable. nih.gov Simple amino acids and dipeptides are known to form complex architectures like nanotubes and nanospheres through a combination of the aforementioned interactions. nih.gov It is plausible that under appropriate conditions (e.g., specific solvents, pH, or temperature), this compound could form well-defined supramolecular polymers or gels. Such materials could have applications in areas like drug delivery, tissue engineering, and sensing.

Potential as a Building Block in Advanced Polymer or Material Synthesis

The reactivity of the functional groups in this compound makes it a potential monomer or building block for the synthesis of advanced polymers and materials. The primary amine, in particular, can be readily polymerized or used as a point of attachment to a polymer backbone.

One approach is the synthesis of polyamides or polyimides, where the primary amine of this compound could react with dicarboxylic acids or their derivatives. The resulting polymers would incorporate the methoxyphenyl group as a pendant side chain, which could influence the material's properties, such as its solubility, thermal stability, and optical characteristics.

Another avenue is the modification of the molecule to create a polymerizable monomer. For example, the amino group could be reacted with acryloyl chloride or methacryloyl chloride to produce an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. These monomers could then be polymerized via free-radical polymerization to yield polymers with pendant N-(3-methoxyphenyl)acetamide groups. Research has been conducted on the synthesis and polymerization of related methacrylate (B99206) monomers derived from methoxyphenyl acetamide structures, indicating the feasibility of this approach. researchgate.netresearchgate.net

The resulting polymers could find use in a variety of applications, depending on their properties. The incorporation of polar amide groups and the methoxyphenyl moiety could lead to materials with interesting surface properties, potentially for use in coatings, membranes, or as functional additives. The general field of protein-based and synthetic block copolymers highlights the value of incorporating amino acid-like structures to gain precise control over material properties and self-assembly. nih.gov

Contribution to Catalyst Design and Organic Transformation Methodologies

In the field of catalysis, there is a continuous search for new ligands and catalyst scaffolds that can promote organic reactions with high efficiency and selectivity. Amino acids and their derivatives are well-established as chiral ligands and catalysts in asymmetric synthesis, owing to their ready availability and structural diversity.

This compound, being a derivative of the non-natural amino acid 2-amino-2-(3-methoxyphenyl)acetic acid, can be envisioned as a precursor to novel ligands for transition metal catalysis. The primary amine and the amide oxygen can act as a bidentate chelate for a metal center. By using a chiral version of the parent amino acid, it would be possible to create a chiral ligand environment around the metal, which is essential for asymmetric catalysis.

For example, iridium complexes bearing N-heterocyclic carbene and amino acid ligands have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones. mdpi.com In these systems, the amino acid ligand is crucial for inducing enantioselectivity. mdpi.com The structure of this compound provides a framework that could be adapted for such catalytic systems.

Furthermore, the molecule itself could potentially act as an organocatalyst. The primary amine can participate in catalytic cycles involving the formation of iminium or enamine intermediates, which are common strategies in organocatalysis. While this specific application has not been reported for this compound, the broader use of primary amines and amides in catalysis suggests it as an area for future investigation. The development of new nanocatalysts for multicomponent reactions, for instance, often involves the functionalization of a support with amine-containing organic molecules to create active catalytic sites. nih.gov

Future Research Directions and Translational Perspectives for 2 Amino N 3 Methoxyphenyl Acetamide

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The traditional drug discovery pipeline is a long, expensive, and often inefficient process. mdpi.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to overcome these challenges by analyzing vast datasets to identify novel drug candidates and predict their properties. mdpi.comaccscience.com These technologies can significantly accelerate the discovery of new medicines by leveraging large-scale data analysis, pattern recognition, and predictive modeling. researchgate.net

For a compound like 2-amino-N-(3-methoxyphenyl)acetamide, AI and ML can be applied in several ways:

Generative AI for Novel Analogs: Generative AI models can design novel compounds from scratch. accscience.com By using the this compound scaffold as a starting point, these algorithms could generate thousands of virtual derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles.

Predictive Modeling: AI tools can predict interactions between molecules and biological targets, helping to identify the most promising candidates for laboratory testing. researchgate.net This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby reducing the likelihood of late-stage failures. accscience.com

High-Throughput Virtual Screening: AI-powered virtual screening can rapidly evaluate large compound libraries to identify molecules with desirable pharmacological properties, prioritizing them for further investigation and reducing the time and cost associated with experimental screening. researchgate.net

The application of these computational methods promises to invigorate medicinal chemistry, making the quest for new pharmaceuticals faster and more cost-effective. mdpi.com

Exploration of Novel Synthetic Strategies for Sustainable Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to create processes that are environmentally benign and efficient. The development of sustainable methods for producing N-aryl acetamides, including this compound, is a critical area of future research. Traditional methods for creating these compounds often rely on costly and environmentally challenging transition-metal catalysts and harsh reaction conditions. acs.org

Future research should focus on metal-free arylation methods and the use of greener solvents and catalysts. acs.org Recent advancements include:

Metal-Free Synthesis: A transition-metal-free strategy for synthesizing N-aryl amides has been developed using stable aryltriazenes as the aryl source and water as the oxygen source, promoted by Brønsted acidic ionic liquids under ambient conditions. arabjchem.org This approach is notable for its environmentally friendly nature and the use of readily available starting materials. arabjchem.org

Ionic Liquids: The use of ionic liquids as both solvents and catalysts is gaining attention due to their low toxicity and reusability compared to volatile organic solvents. arabjchem.org

Biocatalysis: Enzymes offer a highly sustainable alternative for chemical synthesis. researchgate.net For instance, nitrilases can be used for the green synthesis of amides through nitrile hydrolysis. researchgate.net

FeatureTraditional SynthesisSustainable Synthesis
Catalyst Often requires precious transition metals. acs.orgMetal-free; uses promoters like ionic liquids or enzymes. arabjchem.orgresearchgate.net
Solvents May use volatile, toxic organic solvents. arabjchem.orgEmploys water or reusable ionic liquids. arabjchem.org
Conditions Can involve harsh temperatures and pressures. arabjchem.orgOften proceeds at room temperature and ambient pressure. arabjchem.org
Byproducts Can generate significant chemical waste.Designed to be atom-economical, minimizing waste. rsc.org

Expansion of Target Space for Biological Modulators (In Vitro and Pre-clinical)

Identifying the biological targets of a compound is fundamental to understanding its therapeutic potential. For this compound, the N-aryl acetamide (B32628) core is a versatile scaffold found in compounds with a wide range of biological activities.

Future research should systematically explore the potential biological targets of this compound through a combination of in vitro and preclinical screening.

Target Identification: The acetamide structure is a key feature in many biologically active molecules. For example, various N-aryl acetamide derivatives have been investigated for their potential as antiviral agents, showing inhibitory activity against viruses like SARS-CoV-2 and influenza A. nih.gov Other studies have identified acetamide-based compounds as potent inhibitors of enzymes like heme oxygenase-1 (HO-1), which is a target in cancer therapy. nih.govnih.gov

Preclinical Models: After initial in vitro screening, promising leads can be advanced to preclinical studies. This involves evaluating the compound's efficacy and safety in more complex biological systems, which is a critical step before any potential clinical development. mdpi.com Research has shown that some acetamide derivatives possess antioxidant and potential anti-inflammatory properties. nih.gov

The structural motif of this compound, particularly the methoxy (B1213986) group, is also present in compounds targeting serotonin (B10506) receptors, suggesting another possible avenue for investigation. nih.gov

Development of Advanced Analytical Techniques for Molecular Characterization

Accurate and comprehensive molecular characterization is essential for ensuring the purity, structure, and stability of a chemical compound. As new derivatives of this compound are synthesized, advanced analytical techniques will be crucial for their evaluation.

Key analytical methods include:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and infrared spectroscopy are fundamental for elucidating the chemical structure of newly synthesized acetamides. researchgate.net

Mass Spectrometry (MS): Techniques like ESI-MS are used to determine the molecular weight and fragmentation patterns of compounds. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantitative analysis, capable of detecting even trace amounts of a substance. google.com

X-ray Crystallography: For obtaining definitive proof of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard. researchgate.net

Chromatography: Reversed-phase thin-layer chromatography (RP-TLC) can be used to determine important physicochemical properties like lipophilicity, which is a crucial descriptor of biological activity for acetamide derivatives. bohrium.com

The table below summarizes the application of these techniques.

Analytical TechniqueApplication in Characterization
NMR Spectroscopy Elucidation of the carbon-hydrogen framework and molecular connectivity. researchgate.net
Mass Spectrometry Determination of molecular weight and elemental composition. nih.gov
X-ray Crystallography Unambiguous determination of the 3D atomic arrangement in a crystal. researchgate.net
HPLC/LC-MS/MS Separation, identification, and quantification of compounds in a mixture. google.com
RP-TLC Estimation of molecular properties like lipophilicity. bohrium.com

Interdisciplinary Research Collaborations and Horizon Scanning in Chemical Science

The journey of a chemical compound from a laboratory concept to a translational application is rarely linear and almost always requires a multidisciplinary effort. acs.org The future development of this compound and its derivatives will depend on robust collaborations between various scientific fields.

Bridging Disciplines: Medicinal chemistry sits (B43327) at the intersection of organic chemistry and life sciences, including pharmacology, molecular biology, and computational science. rroij.comstonybrook.edu Effective drug discovery requires chemists to work closely with biologists, pharmacologists, and clinicians to translate early-stage compounds into viable candidates. acs.org

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies are vital. acs.org These partnerships can bridge the gap between fundamental research and the practical demands of drug development, providing students and researchers with real-world experience. acs.org

Horizon Scanning: This involves systematically monitoring new trends, technologies, and scientific breakthroughs to anticipate future challenges and opportunities. For a molecule like this compound, horizon scanning can help identify novel biological targets or new therapeutic areas where its scaffold might be beneficial. This forward-looking approach is essential for staying at the cutting edge of chemical and medical innovation. ku.edu

Ultimately, fostering a collaborative and forward-thinking research environment is key to unlocking the full potential of promising chemical entities and addressing complex challenges in human health. acs.orgstonybrook.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.